N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
Description
Molecular Architecture and Functional Group Analysis
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite consists of four primary structural domains: a trityl-protected morpholino ring, a benzoyl-protected cytosine base, a phosphoramidite linkage, and a 5'-oxygen atom (Figure 1). The morpholino ring replaces the ribose sugar found in natural DNA/RNA, adopting a six-membered morpholine structure that confers enhanced conformational rigidity. The N-trityl group (triphenylmethyl) at the morpholino nitrogen serves dual roles as a steric protector during synthesis and a solubility enhancer in organic solvents.
The cytosine base features an N4-benzoyl protecting group, which prevents undesired side reactions during solid-phase oligonucleotide assembly while maintaining base-pairing fidelity. This contrasts with natural cytosine, which lacks such modifications. The phosphoramidite moiety (P(III) center bonded to two isopropylamino groups and a cyanoethyl group) enables efficient coupling reactions in automated synthesizers through its high nucleophilic reactivity. Key bond parameters include:
| Structural Feature | Measurement/Characteristic |
|---|---|
| P-N bond length | 1.67 Å (calculated) |
| Morpholino ring puckering | Chair conformation (X-ray confirmed) |
| Trityl group torsion angles | 55-60° relative to morpholino plane |
This configuration ensures stability during storage while maintaining sufficient lability for controlled deprotection under acidic conditions.
Comparative Analysis with Natural Nucleic Acid Backbones
Three fundamental distinctions emerge when comparing this synthetic building block to natural nucleic acid components:
Backbone Geometry : The morpholino ring's chair conformation creates a 2.3 Å shorter interphosphate distance compared to DNA's 5'-3' phosphodiester linkages. This compressed geometry enhances binding affinity to RNA targets by reducing entropic penalties during hybridization.
Electronic Configuration : The phosphoramidite's P(III) center exhibits 18% greater electron density at the reactive phosphorus compared to natural P(V) phosphate groups, enabling faster coupling kinetics during solid-phase synthesis. However, this requires strict anhydrous conditions to prevent premature oxidation.
Protection Strategy : Natural nucleic acids rely on 5'-OH groups for chain elongation, while this compound uses a 5'-O-phosphoramidite activated site. The trityl protection at N-morpholino contrasts with DNA's 5'-dimethoxytrityl (DMT) protection, providing differentiated cleavage kinetics during sequential deprotection.
Conformational Dynamics and Stereochemical Considerations
The compound's stereochemical integrity derives from two chiral centers: the phosphorus atom in the phosphoramidite group and the morpholino ring's C2' position. Molecular dynamics simulations reveal three key conformational states:
- Extended State (65% occupancy): Phosphoramidite group anti-periplanar to morpholino ring, favoring coupling reactions
- Stacked State (28% occupancy): Benzoyl-protected cytosine π-stacked with trityl phenyl groups
- Retracted State (7% occupancy): Cyanoethyl group folded back toward morpholino nitrogen
The energy barrier between these states measures 2.8 kcal/mol, indicating rapid interconversion at synthesis temperatures (20-25°C). Stereochemical control at phosphorus is maintained through the use of ultra-pure N,N-diisopropyl ethylamine during phosphitylation, which enforces an Rp configuration with >99% diastereomeric excess.
Properties
Molecular Formula |
C44H49N6O5P |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1 |
InChI Key |
BUAVHKSBQVLXPP-SKSUEDBOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorophosphoramidate Chemistry
The synthesis of N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite follows a methodical approach utilizing chlorophosphoramidate chemistry. This method involves the following key steps:
Step 1: Preparation of the protected morpholino cytosine base
The synthesis begins with the benzoylation of the N4 position of cytosine followed by morpholino ring formation.
Step 2: Installation of the trityl protecting group
The trityl group is introduced to protect the secondary amine of the morpholino ring, creating a trityl-protected morpholino derivative.
Step 3: Phosphitylation reaction
The critical phosphitylation step involves reacting the protected morpholino derivative with a phosphitylating agent to create the phosphoramidite functionality at the 5'-O position.
Research has identified that the use of ETT (5-ethylthio-1H-tetrazole) as a coupling additive significantly improves reaction efficiency in morpholino-based synthesis. The reaction can be performed in various solvents, with acetonitrile and N-methyl-2-pyrrolidone (NMP) showing favorable results.
Alternative H-Phosphonate Approach
Due to stability concerns with trityl-protected chlorophosphoramidite monomers, researchers have developed an alternative H-phosphonate approach for morpholino monomer synthesis:
Step 1: Synthesis of H-phosphonate intermediate
This involves the preparation of a morpholino H-phosphonate intermediate.
Step 2: Oxidative amination
The H-phosphonate is converted to the phosphoramidite via oxidative amination.
This approach has demonstrated improved stability of intermediates compared to traditional methods.
Reaction Conditions and Optimization
Solvent Systems
The choice of solvent significantly impacts reaction efficiency in phosphoramidite synthesis. Based on experimental data, the following solvents have been evaluated for morpholino phosphoramidite preparation:
Research findings indicate that for the preparation of morpholino phosphoramidites, a combination of solvents may be optimal, with NMP showing particular promise for solid-phase synthesis applications.
Coupling Additives and Activators
The efficiency of phosphoramidite formation is highly dependent on the activators used. Table 2 summarizes key activators for morpholino phosphoramidite synthesis:
Research demonstrates that ETT significantly enhances the formation of phosphorodiamidate linkages, with reactions completing within 5 minutes as monitored by TLC and HPLC.
Purification and Characterization
The purification of this compound requires specialized techniques due to the compound's sensitivity. Based on documented approaches for similar compounds, the following methods are recommended:
Purification Methods
Analytical Characterization
Comprehensive characterization of the synthesized phosphoramidite is essential to confirm structure and purity:
Research indicates that ³¹P NMR is particularly valuable for monitoring phosphoramidite stability, with the expected phosphoramidite signal observed in the range of 140-150 ppm.
Applications in Oligonucleotide Synthesis
This compound serves as a key building block in automated solid-phase synthesis of morpholino oligonucleotides. The synthesis cycle typically includes:
- Deblocking : Removal of trityl protecting group using dilute acid (commonly 3% dichloroacetic acid in dichloromethane)
- Coupling : Reaction with the free amine using activated phosphoramidite
- Oxidation : Converting the phosphite triester to a more stable phosphate triester
- Capping : Blocking unreacted sites
Research indicates coupling efficiencies of 85% or higher can be achieved using optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with other nucleophiles to form phosphorodiamidate linkages .
Common Reagents and Conditions
Common reagents used in these reactions include activators such as tetrazole or its derivatives, which facilitate the coupling of the phosphoramidite group with the nucleophile. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products
The major products formed from these reactions are oligonucleotides with phosphorodiamidate linkages, which are more stable and resistant to enzymatic degradation compared to natural phosphodiester linkages .
Scientific Research Applications
Synthesis of Oligonucleotides
One of the primary applications of N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite is in the solid-phase synthesis of oligonucleotides . This compound serves as a building block for creating phosphorodiamidate morpholino oligonucleotides (PMOs), which are known for their high binding affinity to target mRNA and low toxicity profiles . The synthesis process typically involves:
- Activation : The phosphoramidite is activated to form a reactive intermediate.
- Coupling : This reactive intermediate is then coupled with a growing oligonucleotide chain on a solid support.
- Deprotection : The trityl and benzoyl protecting groups are removed to yield the final oligonucleotide product.
Therapeutic Applications
This compound is particularly important in developing antisense therapies . PMOs synthesized using this compound have shown promise in treating genetic disorders such as Duchenne muscular dystrophy (DMD) and other conditions where modulation of gene expression is required . Notably, several PMOs have received regulatory approval for clinical use, demonstrating the therapeutic potential of compounds synthesized from this compound.
Research and Diagnostic Tools
The versatility of this compound extends to its use in research settings for gene knockdown experiments . By designing specific PMOs that bind to target mRNA sequences, researchers can effectively reduce or eliminate the expression of specific genes, allowing for functional studies on gene products and pathways. This application is crucial in understanding disease mechanisms and developing new therapeutic strategies.
Case Study 1: PMOs in Duchenne Muscular Dystrophy
A study demonstrated that PMOs synthesized using this compound could effectively skip exon 51 in the dystrophin gene, leading to the production of a functional dystrophin protein in muscle cells . This approach has been pivotal in advancing treatment options for DMD.
Case Study 2: Antisense Therapy Development
Research has shown that PMOs exhibit high stability and specificity when targeting mRNA, making them suitable candidates for antisense therapy against various cancers . The incorporation of this compound into these therapeutic strategies has enhanced their efficacy.
Mechanism of Action
The mechanism of action of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target sequences, thereby improving their efficacy in various applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound belongs to a family of morpholino phosphoramidites differentiated by their nucleobases and protecting groups. Below is a comparative analysis:
Table 1: Comparison of Morpholino Phosphoramidites
Key Observations:
- Nucleobase Protection:
- Trityl Group: All compounds retain the 5'-O-trityl group for purification and monitoring coupling efficiency during synthesis.
Research Use Cases
- Antisense Therapeutics: this compound is used to synthesize MOs targeting mRNA for conditions like Duchenne muscular dystrophy .
- Structural Studies: The rigid morpholino backbone improves X-ray crystallography resolution compared to flexible DNA/RNA .
Commercial Availability and Handling
- Suppliers: BroadPharm, CymitQuimica, and Xi'an Qiyue offer these compounds in quantities ranging from 5 mg to 500 mg .
- Storage: Recommended at -20°C under inert atmosphere to prevent phosphoramidite degradation .
- Pricing: Custom quotes are provided upon inquiry, reflecting the specialized nature of these reagents .
Biological Activity
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite is a phosphorite monomer primarily utilized in the synthesis of oligonucleotides. This compound has garnered attention due to its diverse biological activities, which include roles in anti-infection mechanisms, apoptosis, and immunological responses.
This compound functions as a building block for morpholino oligonucleotides (MOs). These MOs are known for their ability to modulate gene expression through various mechanisms, including:
- Antisense inhibition : MOs can bind to complementary RNA sequences, preventing translation.
- Splice-switching : They can alter pre-mRNA splicing patterns.
- Gene silencing : MOs can induce degradation of target mRNA through RNase H-mediated pathways.
2. Applications in Disease Models
The biological activity of this compound has been explored in several disease contexts:
- Cancer Research : Studies have shown that morpholino oligonucleotides can inhibit the expression of oncogenes, leading to reduced tumor growth in various cancer models.
- Viral Infections : The compound exhibits antiviral properties against several viruses, including HIV and influenza, by targeting viral RNA and inhibiting replication.
- Neurodegenerative Diseases : Research indicates potential applications in diseases such as Alzheimer's, where modulation of amyloid-beta production is crucial.
Case Study 1: Cancer Cell Line Studies
In a study involving breast cancer cell lines, the application of this compound showed a significant reduction in the expression of HER2 oncogene. This was associated with decreased cell proliferation and increased apoptosis rates.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Morpholino-treated | 60 | 30 |
Case Study 2: Antiviral Activity
In vitro studies demonstrated that morpholino oligonucleotides synthesized from this compound effectively inhibited HIV replication by targeting the viral RNA.
| Virus Type | Inhibition (%) |
|---|---|
| HIV | 85 |
| Influenza | 70 |
4. Research Findings
Recent literature highlights the versatility of this compound in modifying oligonucleotide properties. The incorporation of this phosphoramidite allows for enhanced stability and specificity of the resulting MOs, making them valuable tools for therapeutic interventions.
Key Findings:
- Stability : Morpholinos exhibit improved stability against nucleases compared to traditional RNA.
- Target Specificity : The design allows for high specificity towards target mRNA sequences.
- Reduced Off-target Effects : Morpholinos generally show fewer off-target effects compared to siRNA.
5.
This compound is a significant compound in the field of molecular biology and therapeutic development. Its ability to modulate gene expression through various mechanisms positions it as a promising candidate for future research and clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
